

(Z)-9-Tricosene chemical properties and structure elucidation

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Compound of Interest

Compound Name: (Z)-9-Tricosene

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An In-depth Technical Guide on **(Z)-9-Tricosene**: Chemical Properties and Structure Elucidation

Introduction

(Z)-9-Tricosene, commonly known as muscalure, is a fascinating and biologically significant long-chain mono-unsaturated hydrocarbon. It functions as an insect pheromone, most notably as the sex pheromone produced by female houseflies (*Musca domestica*) to attract males.^[1] Its role in chemical communication extends to other insects as well, such as being released by honey bees during their waggle dance to signal food sources.^{[1][2]} Due to its potent chemo-attractive properties, **(Z)-9-tricosene** is widely synthesized and incorporated into pesticide formulations and traps to lure and control insect populations.^{[1][3]} This guide provides a comprehensive overview of its chemical properties, detailed methodologies for its structure elucidation, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in chemistry and drug development.

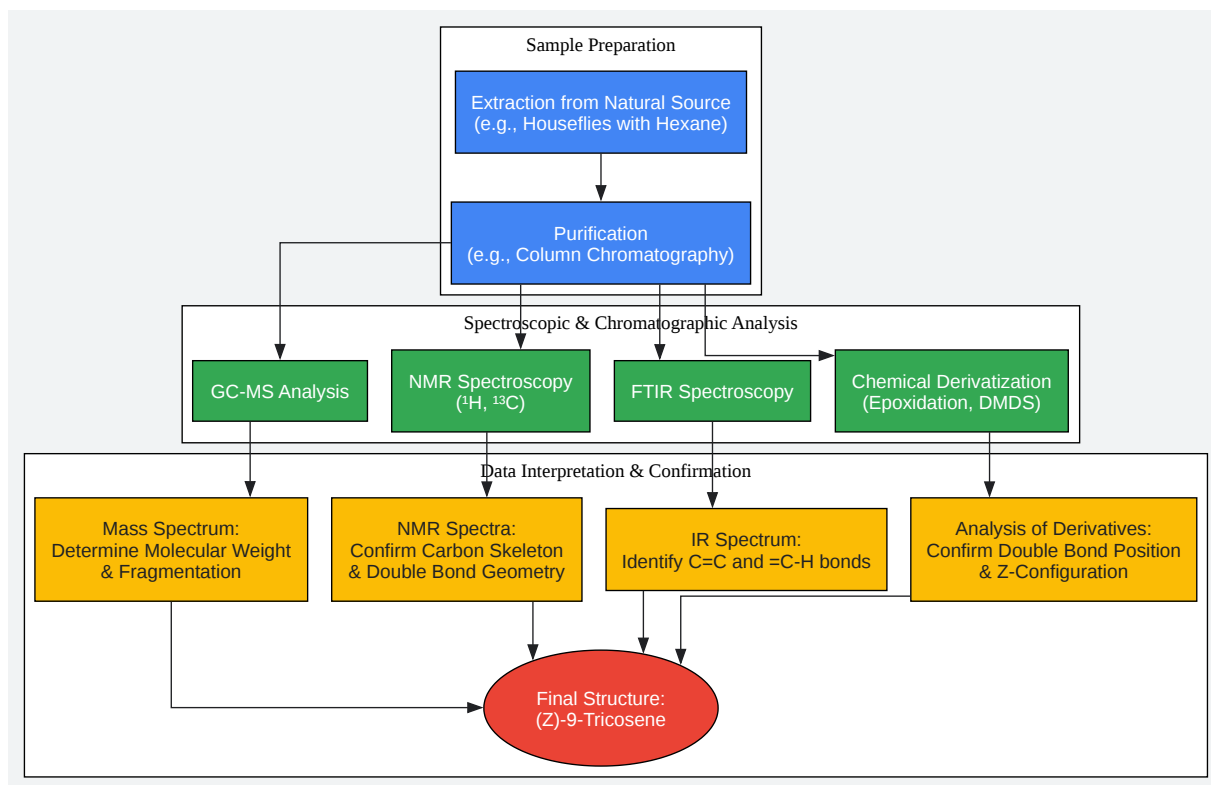
Chemical Properties of (Z)-9-Tricosene

(Z)-9-tricosene is a liquid at room temperature with a characteristic oily consistency.^[4] Its physical and chemical properties are dictated by its long aliphatic chain and the presence of a single cis-configured double bond. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₃ H ₄₆	[1][5][6]
Molecular Weight	322.61 g/mol	[4][5]
CAS Number	27519-02-4	[4][5][6]
Appearance	Liquid	[4]
Density	0.806 g/mL at 25 °C	[1][4]
Boiling Point	300 °C (at 760 mmHg)	[1][4]
144 °C (at 0.6 mmHg)	[4]	
Melting Point	-0.6 °C	[1]
Refractive Index	n ₂₀ /D 1.453	[4]
Solubility	Soluble in Acetone, DMF, DMSO, Ethanol	[2][7]
InChI Key	IGOWHGRNPLFNDJ-ZPHPHTNESA-N	[4][5]

Structure Elucidation

The determination of the precise chemical structure of **(Z)-9-tricosene** involves a combination of chromatographic separation and spectroscopic techniques.[8] This process confirms the molecular formula, the length of the carbon chain, the position of the double bond, and its stereochemistry.



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Caption: Workflow for the structure elucidation of **(Z)-9-tricosene**.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying **(Z)-9-tricosene**.

- **Molecular Ion Peak:** In electron ionization (EI) mode, the mass spectrum of **(Z)-9-tricosene** will show a molecular ion peak (M^+) at m/z 322, corresponding to its molecular weight.[\[5\]](#)[\[6\]](#)
- **Fragmentation Pattern:** The molecule fragments in a predictable manner, producing a series of hydrocarbon fragments that differ by CH_2 units (14 Da). The specific fragmentation pattern helps confirm the long-chain aliphatic structure.
- **Retention Time:** The retention time on a GC column (e.g., a non-polar DB-5 column) is a characteristic property that, when compared to an authentic standard, provides strong evidence for its identity.[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguously determining the connectivity and stereochemistry of the molecule.[\[10\]](#)[\[11\]](#)

- 1H NMR: The proton NMR spectrum of **(Z)-9-tricosene** would exhibit key signals:
 - A multiplet around δ 5.3-5.4 ppm corresponding to the two vinylic protons ($-CH=CH-$). The coupling constant for these protons is characteristic of a cis (or Z) configuration.
 - Multiplets around δ 2.0 ppm for the allylic protons ($=CH-CH_2-$).
 - A large, broad signal around δ 1.2-1.4 ppm for the numerous methylene ($-CH_2-$) groups in the aliphatic chains.
 - A triplet around δ 0.9 ppm corresponding to the two terminal methyl ($-CH_3$) groups.
- ^{13}C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.[\[12\]](#)
 - Signals for the two olefinic carbons ($-CH=CH-$) would appear around δ 129-130 ppm.

- Signals for the aliphatic methylene and methyl carbons would be found in the upfield region (δ 14-32 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule.

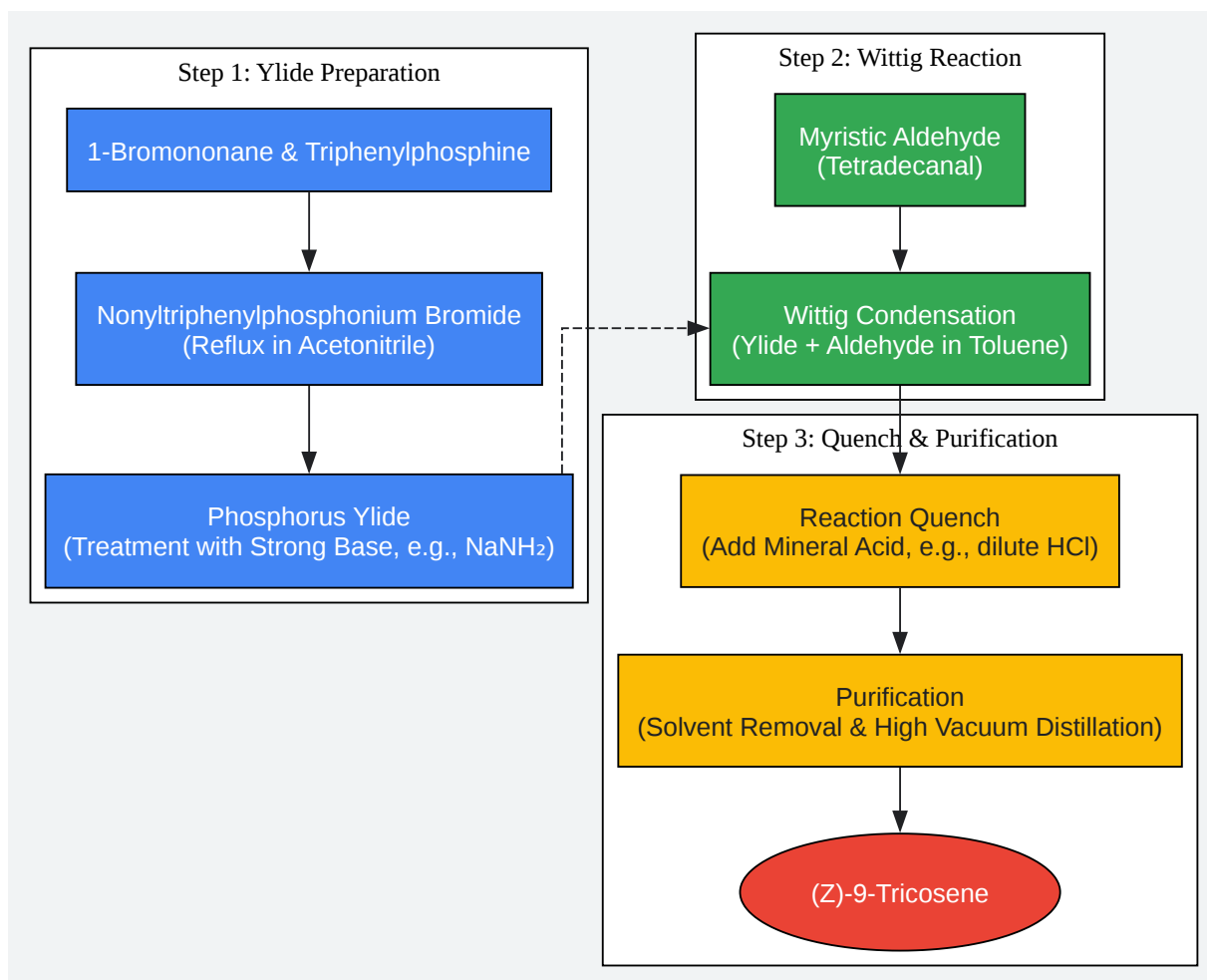
[\[12\]](#)

- C=C Stretch: A weak absorption band around 1650 cm^{-1} indicates the presence of a C=C double bond.
- =C-H Stretch: An absorption band just above 3000 cm^{-1} (typically around $3010\text{-}3030\text{ cm}^{-1}$) corresponds to the C-H stretching of the vinylic hydrogens.
- =C-H Bend: A characteristic bending vibration for a cis-disubstituted alkene appears around $720\text{-}680\text{ cm}^{-1}$.

Experimental Protocols

Synthesis of (Z)-9-Tricosene via Wittig Reaction

A common and stereoselective method for synthesizing **(Z)-9-tricosene** is the Wittig reaction, which generally favors the formation of the Z-isomer.[\[13\]](#)



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Caption: General workflow for the synthesis of **(Z)-9-tricosene** via the Wittig reaction.

Methodology:

- Preparation of the Phosphonium Salt: 20g of 1-bromononane and 30.2g of triphenylphosphine are refluxed in 80ml of acetonitrile for approximately 15 hours at 82-86 °C to form nonyltriphenylphosphonium bromide.[14]
- Formation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, in an anhydrous solvent like toluene to generate the corresponding phosphorus ylide.
- Wittig Reaction: The ylide solution is then reacted with myristic aldehyde (tetradecanal). The reaction mixture is typically maintained at a controlled temperature (e.g., 65-75 °C) for several hours.[14]
- Workup and Purification: The reaction is quenched by adding a dilute mineral acid (e.g., HCl).[14] The organic layer is separated, and the solvent is removed under reduced pressure. The crude product is then purified by high vacuum distillation to yield pure **(Z)-9-tricosene**. [14]

Protocol for GC-MS Analysis and Structure Confirmation

This protocol is adapted from methods used to quantify and confirm the structure of muscalure from insect cuticular extracts.[9]

Methodology:

- Sample Preparation: A known amount of the sample is dissolved in a volatile solvent like hexane or pentane. For quantitative analysis, internal standards such as stearyl acetate are added.[9]
- GC-MS Analysis:
 - Injection: 1 µL of the sample is injected in splitless mode into a gas chromatograph.
 - Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm), is commonly used.[9]
 - Temperature Program: A typical program starts at 100°C, ramps at 15°C/min to 300°C, and holds for 20 minutes.[9]

- MS Detector: The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Data is collected over a mass range of m/z 40-550.
- Confirmation of Double Bond Position (DMDS Derivatization):
 - An aliquot of the sample is reacted with dimethyl disulfide (DMDS) in the presence of an iodine catalyst.
 - The resulting DMDS adduct is analyzed by GC-MS. The mass spectrum of the adduct shows characteristic fragmentation ions that reveal the original position of the double bond.
- Confirmation of (Z)-Stereochemistry (Epoxidation):
 - An aliquot of the sample is treated with a solution of meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like methylene chloride for 2 hours at room temperature to form the epoxide.[9]
 - The reaction is quenched with sodium bicarbonate, and the epoxide is extracted into pentane.[9]
 - The sample is analyzed by GC-MS. The retention time of the (Z)-epoxide is compared to that of a (E)-epoxide standard. On standard non-polar columns, the E-isomer typically elutes before the Z-isomer, confirming the stereochemistry.[9]

Conclusion

(Z)-9-Tricosene is a vital semiochemical with well-defined chemical properties. Its structure has been unequivocally established through a combination of modern spectroscopic methods, including GC-MS, NMR, and IR spectroscopy, often supplemented by chemical derivatization to pinpoint the double bond's position and geometry. The synthesis of muscalure is efficiently achieved through stereoselective routes like the Wittig reaction, enabling its production for commercial and research purposes. The detailed protocols and data presented in this guide offer a technical foundation for professionals engaged in the synthesis, analysis, and application of this important insect pheromone.

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